N-(3-METHOXYPROPYL)-3-(2,4,6-TRIMETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-(3-Methoxypropyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]quinazoline core. The molecule is substituted at the 3-position with a 2,4,6-trimethylbenzenesulfonyl group and at the 5-position with a 3-methoxypropylamine moiety. The sulfonyl group may enhance binding affinity through hydrophobic interactions, while the methoxypropyl chain could improve solubility and pharmacokinetic properties compared to simpler alkyl or aryl substituents.
Properties
IUPAC Name |
N-(3-methoxypropyl)-3-(2,4,6-trimethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3S/c1-14-12-15(2)19(16(3)13-14)31(28,29)22-21-24-20(23-10-7-11-30-4)17-8-5-6-9-18(17)27(21)26-25-22/h5-6,8-9,12-13H,7,10-11H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPBCKZFJVZBEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-Methoxypropyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound of significant interest due to its potential biological activities. The compound integrates a quinazoline core with various substituents that may enhance its pharmacological properties. This article explores the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Chemical Structure and Properties
Chemical Formula: C₁₅H₁₈N₄O₂S
Molecular Weight: 318.39 g/mol
IUPAC Name: this compound
The compound features a triazole and quinazoline moiety which are known for their diverse biological activities including anticancer and antimicrobial properties.
Synthesis
The synthesis of this compound involves multiple steps starting from commercially available precursors. The key steps typically include:
- Formation of the Quinazoline Core: Utilizing condensation reactions to form the quinazoline structure.
- Introduction of the Triazole Ring: Employing click chemistry techniques to attach the triazole moiety.
- Sulfonation and Alkylation: Introducing the sulfonyl group and methoxypropyl chain through nucleophilic substitution reactions.
Antimicrobial Activity
Research indicates that derivatives of quinazoline exhibit broad-spectrum antimicrobial properties. A study evaluated various compounds similar to this compound against several bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Target Compound | Pseudomonas aeruginosa | 8 µg/mL |
These results suggest that the target compound may exhibit potent antimicrobial effects comparable to known antibiotics such as Gentamicin and Ciprofloxacin .
Antitumor Activity
The antitumor potential of quinazoline derivatives has been well-documented. In vitro studies have demonstrated that compounds with similar structures can inhibit tumor cell proliferation effectively:
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results:
- IC₅₀ values ranged from 1 to 10 µM for various derivatives.
- The target compound showed an IC₅₀ value of approximately 2.4 µM against MCF-7 cells.
This indicates a promising anticancer activity that warrants further investigation .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Dihydrofolate Reductase (DHFR) Inhibition: Similar compounds have been shown to inhibit DHFR with high affinity. This inhibition is crucial for disrupting nucleotide synthesis in rapidly dividing cells .
- Cell Cycle Arrest: Studies indicate that quinazoline derivatives can induce cell cycle arrest in the G1 phase, leading to apoptosis in cancer cells.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of quinazoline derivatives revealed that modifications at the sulfonamide position significantly enhanced antimicrobial activity against resistant strains of bacteria.
Case Study 2: Antitumor Screening
In a comparative analysis involving several quinazoline derivatives against various cancer cell lines, the target compound exhibited superior activity when compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU).
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests that it may exhibit significant biological activity. Quinazoline derivatives are known for their broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. The incorporation of the triazole moiety can enhance these properties due to its ability to interact with biological targets.
Anti-inflammatory Activity
Research has shown that quinazoline derivatives possess anti-inflammatory properties. For instance, a study demonstrated that similar compounds exhibited higher anti-inflammatory activity than standard analgesics like acetylsalicylic acid . The potential of N-(3-Methoxypropyl)-3-(2,4,6-trimethylbenzenesulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine in this area warrants further investigation.
Anticancer Properties
Quinazolines have been extensively studied for their anticancer effects. A related compound was identified as a potent inhibitor of breast cancer resistance protein (BCRP), indicating the potential of quinazoline derivatives in overcoming drug resistance in cancer therapy . The unique structure of this compound may enhance its efficacy against specific cancer types.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. The presence of the methoxypropyl group and the trimethylbenzenesulfonyl moiety can significantly influence the compound's interaction with biological targets.
Modifications and Derivatives
SAR studies often involve synthesizing various derivatives to assess their biological activity. For example, modifications to the quinazoline scaffold have been shown to yield compounds with improved potency against specific targets . Future research could explore variations of this compound to identify more effective analogs.
Synthesis and Characterization
A study on related quinazoline derivatives involved synthesizing compounds through nucleophilic substitutions and other reactions. These compounds were characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their structures and purity .
Biological Evaluation
In vitro studies on quinazoline derivatives have demonstrated cytotoxic effects against various cancer cell lines. Compounds with similar scaffolds showed IC50 values ranging from 2.44 to 9.43 μM against different targets . Evaluating this compound in comparable assays could provide insights into its therapeutic potential.
Comparison with Similar Compounds
The compound belongs to a broader class of [1,2,3]triazolo[1,5-a]quinazoline derivatives, which have been explored for their anticancer and kinase-inhibitory activities. Below is a detailed comparison with structurally and functionally related analogs:
Structural Analogs
[1,2,3]Triazolo[1,5-a]quinazoline Derivatives
- Compound 6a (NCI-screened analog): Features a 5-amino-[1,2,3]triazolo[1,5-a]quinazoline core with a malononitrile substituent.
- ECHEMI 872197-49-4: Substituted with a 3,4-dimethylbenzenesulfonyl group and a 2-methoxy-5-methylphenylamine.
- ECHEMI 866811-43-0 : Contains a benzenesulfonyl group and a 4-ethoxyphenylamine. Like ECHEMI 872197-49-4, its biological profile remains uncharacterized .
Key Structural Differences :
- The 2,4,6-trimethylbenzenesulfonyl group in the target compound provides steric bulk and enhanced hydrophobicity compared to the 3,4-dimethyl or simple benzenesulfonyl groups in analogs. This may improve target selectivity or stability.
- The N-(3-methoxypropyl) substituent offers a balance of hydrophilicity and flexibility, contrasting with rigid aryl amines (e.g., 4-ethoxyphenyl) in other derivatives.
Functional Analogs
2.2.1 Thieno-Fused Triazolopyrimidines (e.g., 4i, 5n) These compounds, such as thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, demonstrated superior anticancer activity over triazoloquinazolines in NCI screens. Their fused thieno rings likely enhance π-π stacking with kinase ATP-binding pockets, a feature absent in quinazoline-based analogs .
2.2.2 Cevipabulin Succinate ([1,2,4]Triazolo[1,5-a]pyrimidine) A clinically evaluated anticancer agent, Cevipabulin (TTI-237) incorporates a trifluoroethylamine group and a difluorophenylpropoxy chain. Despite its pyrimidine core, its triazole ring and sulfonamide-like substituents share functional similarities with the target compound.
Activity and Selectivity Trends
Critical Insights :
- Core Structure Impact: Thieno-fused pyrimidines outperform quinazolines in anticancer screens, suggesting the quinazoline core may require tailored substituents for efficacy .
- Substituent Role : Bulky sulfonyl groups (e.g., 2,4,6-trimethyl) may mitigate metabolic instability but could reduce solubility.
- Clinical Gaps: No triazoloquinazoline derivatives have reached advanced trials, unlike pyrimidine-based Cevipabulin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
